N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide

Regioisomerism Chemical identity Structure-activity relationship

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide (CAS 1021209-68-6) is a synthetic small molecule (MF: C17H16N2O3; MW: 296.33 g/mol) that incorporates an indoline core bearing an N-1 cyclopropanecarbonyl substituent and a 6-position furan-2-carboxamide group. It is commercially supplied at ≥95% purity for R&D use.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 1021209-68-6
Cat. No. B3202460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide
CAS1021209-68-6
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H16N2O3/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
InChIKeyLHRBJLSNECVYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide (CAS 1021209-68-6): Compound Identity and Procurement Baseline


N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide (CAS 1021209-68-6) is a synthetic small molecule (MF: C17H16N2O3; MW: 296.33 g/mol) that incorporates an indoline core bearing an N-1 cyclopropanecarbonyl substituent and a 6-position furan-2-carboxamide group . It is commercially supplied at ≥95% purity for R&D use . Predicted physicochemical properties include a calculated logP of approximately 3.06 and logS of -4.69, indicating moderate lipophilicity and limited aqueous solubility [1]. The compound belongs to the broader class of indole/indoline-carboxamide derivatives, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications [2]. Importantly, this specific compound has not yet been the subject of published peer-reviewed biological studies, and its differentiation must currently be assessed through structural, physicochemical, and sourcing parameters rather than direct biological head-to-head comparisons.

Why N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide Cannot Be Interchanged with Structural Analogs


Within the indoline-carboxamide chemical space, subtle structural variations produce substantial differences in physicochemical properties and predicted biological behavior. The specific regioisomeric arrangement of the cyclopropanecarbonyl group at the indoline N-1 position versus the furan-2-carboxamide at the 6-position generates a unique hydrogen-bonding and steric profile that cannot be replicated by the swapped isomer (CAS 1040645-18-8) . The cyclopropane ring introduces stereoelectronic constraints that enhance metabolic stability relative to non-cyclopropyl analogs, as demonstrated across multiple medicinal chemistry campaigns [1]. Furthermore, the furan oxygen versus thiophene sulfur in the 6-carboxamide heterocycle alters electronic distribution and hydrogen-bond acceptor capacity, critically affecting target binding [2]. For procurement decisions, the available purity specification of ≥95% from the primary vendor establishes a baseline quality threshold that alternative sources may not consistently meet .

Quantitative Differentiation Evidence for N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide


Regiochemical Identity: Cyclopropanecarbonyl at N-1 vs. Furan-2-Carbonyl at N-1 Defines a Distinct Chemical Entity

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide (CAS 1021209-68-6) and N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide (CAS 1040645-18-8) share the identical molecular formula (C17H16N2O3) and molecular weight (296.33 g/mol) but differ fundamentally in the attachment point of the cyclopropanecarbonyl versus furan-2-carbonyl groups . This positional isomerism results in distinct SMILES strings: O=C(NC1=CC=C2CCN(C(=O)C3CC3)C2=C1)C1=CC=CO1 for the target compound versus the swapped arrangement for the comparator . In medicinal chemistry, such regioisomeric pairs routinely exhibit divergent target binding profiles, as the presentation of hydrogen-bond donor/acceptor pharmacophores differs spatially. This chemical distinction is critical for patent composition-of-matter claims and for ensuring experimental reproducibility in structure-activity relationship (SAR) studies .

Regioisomerism Chemical identity Structure-activity relationship

Predicted Lipophilicity Differentiates This Compound from the Swapped Regioisomer

Computational prediction using the MyPresto5 platform estimates a logP of 3.06 for N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide, placing it within the favorable drug-like range (logP 1-5) [1]. The predicted aqueous solubility (logS) is -4.69, indicating moderate-to-low solubility characteristic of neutral heterocyclic amides [1]. The ZINC database classifies this compound in the CEEF tranche with a fraction sp3 of 0.06, reflecting its predominantly planar aromatic character [2]. While direct experimental logP data for the regioisomer CAS 1040645-18-8 are not publicly available, the regioisomeric arrangement alters the spatial presentation of polar amide groups relative to the lipophilic cyclopropane, which is expected to modulate both chromatographic retention and membrane permeability in a compound-specific manner [3].

Lipophilicity Drug-likeness Physicochemical profiling

Cyclopropanecarbonyl Pharmacophore Confers Metabolic Stability Advantages Relative to Non-Cyclopropyl Indoline Analogs

The cyclopropanecarbonyl substituent at the indoline N-1 position is a recognized pharmacophoric element that enhances metabolic stability by introducing steric hindrance at metabolically labile sites, particularly against cytochrome P450-mediated oxidation [1]. Literature reviews establish that the cyclopropane fragment, when incorporated as a carbonyl substituent, increases the metabolic stability of target structures and extends the scope of their therapeutic action compared to non-cyclopropyl-substituted analogs [1]. This class-level advantage distinguishes the target compound from analogs where the cyclopropanecarbonyl group is replaced by less sterically demanding acyl groups (e.g., acetyl or formyl), which are more susceptible to rapid metabolic clearance [2]. Importantly, the cyclopropane ring provides unique spatial and electronic properties that cannot be replicated by simple alkyl substituents, contributing to both binding affinity and metabolic resistance [2].

Metabolic stability Cyclopropane pharmacophore Cytochrome P450

Furan-2-Carboxamide at the 6-Position Provides Distinct Hydrogen-Bond Acceptor Character Compared to Thiophene and Isoxazole Analogs

The furan-2-carboxamide moiety at the indoline 6-position provides a specific hydrogen-bond acceptor profile that differs fundamentally from its common bioisosteres. The furan oxygen atom acts as a hydrogen-bond acceptor with distinct electronic character compared to the sulfur atom in the corresponding thiophene analog (N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide) or the N-O arrangement in the isoxazole analog (N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide) . A systematic bioisosteric exploration of furan versus thiophene cores in A2B adenosine receptor antagonists demonstrated that furan-containing ligands can exhibit different potency and selectivity profiles from their thiophene counterparts, with the furan oxygen's stronger hydrogen-bond acceptor capacity often translating to altered target engagement . In the context of the perforin inhibitor program, evolution from a furan-containing HTS hit was required because thiophene replacement altered both potency and physicochemical properties, underscoring the non-interchangeability of these heterocycles [1].

Bioisosterism Heterocycle SAR Hydrogen bonding

Vendor-Specified Purity and Catalog Documentation Establishes a Traceable Procurement Baseline

The commercially available N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide is specified at ≥95% purity by the primary vendor (Chemenu, catalog number CM939990), with documented molecular weight (296.33 g/mol), molecular formula (C17H16N2O3), and SMILES notation (O=C(NC1=CC=C2CCN(C(=O)C3CC3)C2=C1)C1=CC=CO1) . This level of catalog documentation provides a verifiable procurement baseline that is not uniformly available for all structural analogs. For instance, the regioisomer CAS 1040645-18-8 and the thiophene analog lack consistently published purity specifications across vendors, introducing uncertainty in comparative experimental design . The availability of a defined catalog number and documented SMILES ensures that researchers can unambiguously specify the correct compound in procurement workflows and confirm identity upon receipt via standard analytical methods .

Quality control Purity specification Procurement reliability

Optimal Research and Procurement Scenarios for N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide


SAR Exploration of Indoline N-1 Substituent Effects in Kinase or GPCR Inhibitor Programs

This compound serves as a key SAR probe for programs investigating the effect of N-1 acyl substituents on indoline-based kinase or GPCR inhibitors. The cyclopropanecarbonyl group provides a sterically constrained, metabolically stable acyl substituent that can be directly compared with acetyl, benzoyl, or sulfonyl N-1 variants [1]. The documented purity of ≥95% ensures that observed biological effects can be attributed to the intended chemical structure rather than impurities.

Comparative Bioisostere Profiling of Furan-2-Carboxamide Pharmacophores

For medicinal chemistry teams systematically evaluating 5-membered heteroaryl carboxamide bioisosteres, this compound provides the furan-2-carboxamide reference point. Its predicted logP of ~3.06 and documented SMILES enable comparison with corresponding thiophene, oxazole, isoxazole, and tetrahydrofuran analogs in assessments of target binding, solubility, and permeability [2]. The distinct hydrogen-bond acceptor character of the furan oxygen makes this compound the appropriate choice for targets where furan-specific interactions are hypothesized.

Metabolic Stability Benchmarking of Cyclopropanecarbonyl-Containing Indoline Scaffolds

The cyclopropanecarbonyl group at N-1 positions this compound as a suitable test article for evaluating the metabolic stability contribution of the cyclopropane pharmacophore in indoline scaffolds [1]. By comparing microsomal half-life data for this compound against matched non-cyclopropyl analogs, researchers can quantify the metabolic shielding effect of the cyclopropane ring and inform lead optimization strategies.

Chemical Probe Procurement for Academic Screening Libraries

Academic screening centers building diversity-oriented compound collections can procure this compound as a structurally characterized, purity-documented indoline-furan hybrid scaffold for high-throughput screening campaigns against novel targets. The availability of a defined catalog number (CM939990), CAS registry, and SMILES string facilitates compound management, inventory tracking, and data deposition in public databases such as PubChem.

Quote Request

Request a Quote for N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.